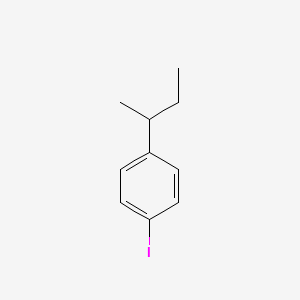

1-(butan-2-yl)-4-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGPSMNPDYWIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Butan 2 Yl 4 Iodobenzene and Substituted Aryl Iodides

Classical and Established Synthetic Routes

Traditional methods for synthesizing aryl iodides have been well-established for decades and continue to be utilized in many applications.

Direct Aromatic Iodination Strategies

Direct iodination of aromatic compounds is a straightforward approach to introduce an iodine atom onto an aromatic ring. However, molecular iodine (I₂) is the least reactive halogen in electrophilic aromatic substitutions, often necessitating harsh reaction conditions or the use of an oxidizing agent. mdma.chnih.gov For alkylbenzenes like sec-butylbenzene (B1681704), direct iodination typically requires a strong oxidizing agent to generate a more electrophilic iodine species. researchgate.net Reagent systems such as iodine with silver sulfate (B86663) or silver nitrite (B80452) have been employed for the iodination of alkyl- and alkoxybenzenes at room temperature, offering a milder alternative. mdma.chnih.gov Another approach involves using iodine in the presence of an oxidizing agent like periodic acid supported on a polymer, which allows for efficient iodination under mild, aprotic conditions. semanticscholar.org The regioselectivity of these reactions is governed by the directing effects of the substituent on the benzene (B151609) ring. For sec-butylbenzene, a mixture of ortho and para isomers is expected, with the para product, 1-(butan-2-yl)-4-iodobenzene, often being the major product due to steric hindrance at the ortho positions.

| Reagent System | Conditions | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Iodine/Silver Sulfate | Room Temperature | Alkyl- and alkoxybenzenes | Mild conditions, no nitro by-products for alkoxybenzenes | mdma.ch |

| Iodine/Silver Nitrite | Room Temperature | Alkylbenzenes | Mild iodination reagent | nih.gov |

| Iodine/Polymer-Supported Periodic Acid | 40 °C, CH₃CN | Aromatic compounds | Mild, aprotic conditions, easy removal and regeneration of oxidant | semanticscholar.org |

Sandmeyer Reaction and Diazotization-Mediated Iodination

The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines via their corresponding diazonium salts. wikipedia.orgnih.gov This two-step process involves the diazotization of a primary aromatic amine, such as 4-(butan-2-yl)aniline, followed by treatment with a copper(I) iodide catalyst or simply potassium iodide. wikipedia.orgorganic-chemistry.org

The diazotization step is typically carried out at low temperatures using sodium nitrite in a strong acid like hydrochloric or sulfuric acid. tpu.ru The resulting diazonium salt is then reacted with potassium iodide to yield the desired aryl iodide. tpu.ru This method is particularly useful for introducing iodine at a specific position on the aromatic ring, as the starting amine can often be synthesized with the desired substitution pattern. Recent advancements have led to more convenient one-pot procedures for diazotization-iodination, sometimes performed in aqueous pastes or using solid-supported reagents to simplify the process and reduce waste. tpu.rursc.org For instance, a facile diazotization-iodination of substituted anilines can be achieved in an aqueous paste using sodium nitrite and sodium hydrogen sulfate, an ecologically safer acidic reagent. tpu.ru

Synthesis via Arylhydrazine Hydrochlorides and Molecular Iodine

A metal- and base-free method for the synthesis of aryl iodides involves the reaction of arylhydrazine hydrochlorides with molecular iodine. nih.govacs.orgacs.orgnih.gov This reaction proceeds by the oxidation of the arylhydrazine by iodine to form an arenediazonium salt in situ. nih.govacs.org This is followed by a single-electron transfer from the iodide anion to the diazonium salt, which generates an aryl radical and an iodine radical. nih.govacs.org The subsequent combination of these radicals affords the corresponding aryl iodide. nih.govacs.org

This method has been shown to be effective for a wide variety of arylhydrazines with diverse functional groups, providing good to excellent yields of the corresponding aryl iodides. acs.org The reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) at around 60 °C. nih.govacs.orgacs.orgnih.gov Control experiments have suggested that DMSO can act as a co-oxidant in this reaction. nih.gov The reaction is believed to proceed through a free-radical pathway. nih.gov

| Reactants | Solvent | Temperature | Key Mechanistic Steps | Advantages | Reference |

|---|---|---|---|---|---|

| Arylhydrazine hydrochloride, Iodine (I₂) | Dimethyl sulfoxide (DMSO) | 60 °C | Oxidation to diazonium salt, single-electron transfer, radical combination | Metal- and base-free, good functional group tolerance | nih.govacs.orgacs.org |

Contemporary and Environmentally Benign Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally friendly. This has led to the exploration of novel approaches for the synthesis of aryl iodides.

Transition Metal-Catalyzed C–H Iodination Reactions

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of unactivated C–H bonds, offering a more atom-economical and step-efficient alternative to traditional methods. Palladium catalysts, in particular, have been extensively studied for C–H iodination reactions. snnu.edu.cn These reactions can proceed through various catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. snnu.edu.cnacs.org

For the synthesis of substituted aryl iodides, palladium-catalyzed methods can offer high regioselectivity, directed by various functional groups. beilstein-journals.org For example, picolinamide-directed C–H iodination allows for the selective iodination of remote ortho-C–H bonds of arenes. beilstein-journals.org While specific examples for the direct C-H iodination of sec-butylbenzene using this method are not prevalent in the provided search results, the general principles suggest its potential applicability. The development of light-enabled palladium catalysis has further expanded the scope of these reactions, allowing for the iodination of nonactivated C(sp³)–H bonds using aryl iodides as both hydrogen atom transfer reagents and iodine donors. ethz.ch

Electrochemical Synthesis of Aryl Iodides and Hypervalent Iodine Species

Electrochemical methods offer a green and sustainable alternative for the synthesis of aryl iodides, as they use electricity as a clean and traceless oxidant, avoiding the need for stoichiometric chemical oxidants. researchgate.netresearchgate.netnih.gov Anodic oxidation can be used to generate electrophilic iodine species (I⁺) from molecular iodine, which can then react with aromatic compounds to produce aryl iodides. rsc.orgrsc.org The selectivity of these reactions, particularly for monoiodination, can be controlled by factors such as the electrode material and the use of micromixing techniques. rsc.orgrsc.orghep.com.cn For instance, using a glassy carbon anode has been shown to improve the selectivity for the para-iodination of anisole. hep.com.cn

Furthermore, electrochemistry provides a powerful route for the synthesis of hypervalent iodine reagents from aryl iodides. researchgate.netresearchgate.netresearchgate.netcardiff.ac.uk Anodic oxidation of iodoarenes can generate various hypervalent iodine(III) species, which are themselves valuable reagents in organic synthesis. researchgate.netresearchgate.netscispace.com This electrochemical generation can be performed in situ, and recent advances in flow electrochemistry have made these processes more efficient and scalable. researchgate.netscispace.com

| Electrochemical Method | Starting Material | Key Principle | Advantages | Reference |

|---|---|---|---|---|

| Anodic Iodination | Aromatic compound, I₂ | Electrochemical generation of I⁺ | Green oxidant (electricity), controllable selectivity | rsc.orgrsc.orghep.com.cn |

| Anodic Iododesilylation | Trimethylsilyl-substituted arenes | Electrochemical cleavage of C-Si bond and iodination | Mild conditions, high efficiency | nih.gov |

| Generation of Hypervalent Iodine Reagents | Aryl iodide | Anodic oxidation of iodoarene | In situ generation of powerful oxidizing agents, avoids hazardous chemical oxidants | researchgate.netresearchgate.netresearchgate.net |

Integration of Green Chemistry Principles in 1-(butan-2-yl)-4-iodobenzene Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of aryl iodides to minimize environmental impact and enhance safety. Traditional methods often involve hazardous reagents and generate significant waste. Modern approaches aim to address these shortcomings through various strategies.

One prominent green strategy involves the use of hypervalent iodine reagents. acs.orgontosight.ai These reagents are attractive alternatives to heavy metal-based oxidants due to their low toxicity and environmental compatibility. acs.orgnih.gov Hypervalent iodine compounds can facilitate a wide range of transformations under mild conditions, promoting the formation of C-C, C-N, and C-O bonds. nih.govresearchgate.net The development of catalytic systems using chiral aryl iodide precursors, in combination with a terminal co-oxidant, allows for enantioselective transformations in situ. nih.gov This approach is highly atom-efficient and reduces waste. eurekalert.org

Solvent-free synthesis is another key principle being applied. For instance, an environmentally benign method for synthesizing aryl iodides involves the diazotization of aromatic amines using a reusable acid catalyst like nano SiO2/HIO4 under solvent-free grinding conditions. kashanu.ac.ir This method not only eliminates the need for volatile organic solvents but also allows the catalyst to be recovered and reused, aligning with green chemistry goals.

One-pot synthesis procedures also contribute to a greener profile by reducing the number of workup and purification steps, which in turn saves energy and reduces solvent use. A one-pot method for preparing aryl iodides from aromatic amines utilizes tert-butyl nitrite (TBN) and saccharin (B28170) to form stable arene diazonium saccharin salts as intermediates. nih.gov This telescopic reaction is metal-free, uses commercially available reagents, and allows for the partial recovery of reaction components, thereby minimizing waste and cost. nih.gov

These eco-friendly approaches, including hypervalent iodine chemistry, solvent-free reactions, and one-pot syntheses, offer powerful and sustainable alternatives to traditional transition metal-based catalysis for the preparation of substituted aryl iodides. acs.orgeurekalert.org

Interactive Data Table: Green Synthesis Methods for Aryl Iodides

| Method | Key Reagents/Catalysts | Green Principles | Advantages |

| Hypervalent Iodine Catalysis | Chiral aryl iodide, m-CPBA | Atom economy, reduced metal waste | High versatility, enantioselectivity |

| Solvent-Free Diazotization | Aromatic amines, nano-SPIA, KI | Solvent-free, reusable catalyst | Eco-friendly, stable intermediates |

| One-Pot Diazotization | Aryl amines, TBN, Saccharin, TEAI | One-pot, metal-free, waste reduction | Safe, cost-effective, broad scope |

Regioselectivity Control in the Synthesis of Iodinated Butylbenzenes

Controlling the position of iodination on an alkyl-substituted benzene ring is critical for synthesizing specific isomers like 1-(butan-2-yl)-4-iodobenzene. The directing effect of the alkyl group and the reaction conditions are the primary factors governing regioselectivity.

In the electrophilic aromatic substitution of alkylbenzenes such as sec-butylbenzene, the alkyl group is an ortho-, para-director. The outcome of the reaction, meaning the ratio of the ortho- to the para-isomer, is influenced by both electronic and steric effects. The para-position is generally favored due to reduced steric hindrance from the bulky butan-2-yl group. For example, in the iodination of t-butylbenzene, a high selectivity for the para-isomer is observed. nih.gov

Several methods have been developed to achieve high regioselectivity in the iodination of arenes. A one-pot procedure involving an initial electrophilic iodination followed by a copper-catalyzed cross-coupling has been shown to be highly regioselective. nih.gov The regioselectivity of the initial iodination step is governed by the principles of electrophilic aromatic substitution, often resulting in a single, desired isomer. nih.gov

The choice of iodinating agent and catalyst system is also crucial. Direct iodination of sterically hindered alkyl-substituted benzenes with elemental iodine can yield specific isomers, with the regioselectivity being a key point of control. thieme-connect.comlookchem.com Furthermore, advanced methods like C-H thianthrenation have demonstrated exceptionally high para-regioselectivity, far exceeding that of traditional halogenation reactions. nih.gov While not a direct iodination, such functionalization strategies highlight the ongoing development of methods to achieve precise control over substitution patterns on aromatic rings.

The synthesis of 1-(butan-2-yl)-4-iodobenzene would likely proceed via the direct iodination of sec-butylbenzene. To maximize the yield of the desired para-isomer, reaction conditions would be optimized to favor substitution at the sterically less hindered position, likely using a mild electrophilic iodine source to prevent the formation of significant amounts of the ortho-isomer.

Interactive Data Table: Regioselectivity in Arene Iodination

| Substrate | Iodination Method | Key Factors | Observed Selectivity |

| Alkylbenzenes | Electrophilic Iodination | Steric hindrance, electronic effects | Para-isomer favored |

| Electron-rich Arenes | Sequential Iodination/Cu-coupling | Electrophilic substitution rules | High regioselectivity for a single isomer nih.gov |

| t-Butylbenzene | Electrophilic Halogenation | Bulky substituent | 32:1 (para/ortho) crude isomer ratio nih.gov |

| Sterically Hindered Alkylbenzenes | Direct Iodination with I2 | Steric bulk, reaction conditions | Controlled regioselectivity thieme-connect.comlookchem.com |

Exploration of Reactivity and Transformational Chemistry of 1 Butan 2 Yl 4 Iodobenzene

Cross-Coupling Reactions: A Foundation for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organic halide or pseudohalide with an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. wikipedia.orgnih.gov The general mechanism involves an oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are particularly effective in forging new carbon-carbon bonds, a critical transformation in the construction of complex molecular architectures. nih.gov The reactivity of the organic halide is a key factor, with aryl iodides like 1-(butan-2-yl)-4-iodobenzene being highly reactive substrates. nrochemistry.com

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgresearchgate.net This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid and ester reagents. libretexts.orgresearchgate.net The general catalytic cycle begins with the oxidative addition of an aryl halide, such as 1-(butan-2-yl)-4-iodobenzene, to a palladium(0) complex. nih.gov This is followed by transmetalation with a boronic acid or its derivative in the presence of a base, and concludes with reductive elimination to afford the biaryl product.

The reactivity of aryl halides in the Suzuki-Miyaura coupling follows the order I > Br > Cl, making aryl iodides highly effective substrates. researchgate.net Research has demonstrated the successful coupling of various aryl iodides with arylboronic acids under palladium catalysis. For instance, the coupling of iodobenzene (B50100) with phenylboronic acid derivatives has been extensively studied, showcasing the efficiency of this transformation. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Iodides

| Aryl Iodide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Biphenyl | High | |

| 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Methoxy-4'-nitrobiphenyl | 95 | N/A |

| 2-Iodothiophene | Thiophene-2-boronic acid | PdCl₂(dppf) / K₃PO₄ | 2,2'-Bithiophene | 88 | N/A |

| 1-Iodo-3,5-dimethylbenzene | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (E)-1-(3,5-Dimethylphenyl)-2-phenylethene | 78 | N/A |

| This table presents representative examples and yields may vary based on specific reaction conditions. |

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing substituted alkenes. wikipedia.org The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.govlibretexts.org

Aryl iodides are highly reactive in the Heck reaction. thieme-connect.de While specific studies on 1-(butan-2-yl)-4-iodobenzene were not found, the reaction of similar iodinated aromatic compounds provides insight into its expected reactivity. For example, iodobenzene readily couples with various alkenes like styrene (B11656) and acrylates to produce stilbenes and cinnamates, respectively. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Heck Reactions with Aryl Iodides

| Aryl Iodide | Alkene | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | (E)-Stilbene | 90 | wikipedia.org |

| 1-Iodo-4-methoxybenzene | Methyl acrylate | PdCl₂ / NaOAc | Methyl (E)-4-methoxycinnamate | 85 | N/A |

| 1-Iodo-2-nitrobenzene | Butyl acrylate | Pd(PPh₃)₄ / K₂CO₃ | Butyl (E)-2-nitrocinnamate | 75 | N/A |

| 4-Iodoanisole | 1-(Naphthalen-2-yl)ethanol | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted Stilbenoid | 47-89 | nih.gov |

| This table presents representative examples and yields may vary based on specific reaction conditions. |

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nrochemistry.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comnih.gov The reactivity of the halide follows the order I > OTf > Br > Cl, making aryl iodides like 1-(butan-2-yl)-4-iodobenzene excellent substrates for this transformation. nrochemistry.com The reaction allows for the synthesis of substituted alkynes, which are valuable building blocks in various fields. libretexts.org

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final product. nrochemistry.com Conditions have been developed for both copper-co-catalyzed and copper-free Sonogashira reactions. organic-chemistry.orgnih.govorganic-chemistry.org

Table 3: Examples of Sonogashira Coupling Reactions with Aryl Iodides

| Aryl Iodide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Diphenylacetylene | 91 | libretexts.org |

| 1-Bromo-3-iodobenzene | 4-Ethylpyridine | Pd(0) catalyst | 1-Bromo-3-((4-ethylpyridin-2-yl)ethynyl)benzene | 75 | acs.org |

| 1-Iodo-4-methylbenzene | 1-Hexyne | Pd(PPh₃)₄ / CuI / n-BuNH₂ | 1-(Hex-1-yn-1-yl)-4-methylbenzene | 85 | N/A |

| 1-Ethynyl-2,5-dihexyl-4-iodobenzene | Arylethynyl-activated arylacetylenes | Pd catalyst | Cross-coupled product | Not specified | researchgate.net |

| (E)-1,2-Diiodoalkenes | Terminal Alkynes | Pd(OAc)₂ / CuI | Unsymmetrical Buta-1,3-diynes | Moderate to good | organic-chemistry.org |

| This table presents representative examples and yields may vary based on specific reaction conditions. |

The Negishi coupling is a powerful cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms, and its tolerance for a variety of functional groups. wikipedia.orgresearchgate.net Aryl iodides are common and effective electrophilic partners in this reaction. wikipedia.org

The catalytic cycle of the Negishi coupling typically involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to give the coupled product. illinois.edu The use of organozinc reagents offers a balance of reactivity and functional group tolerance. nih.gov

Table 4: Examples of Negishi Coupling Reactions with Aryl Iodides

| Aryl Iodide | Organozinc Reagent | Catalyst System | Product | Yield (%) | Reference |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | 2,2'-Dimethylbiphenyl | Not specified | wikipedia.org |

| (Z)-1-Hexenyl iodide | Decylzinc halide | Pd catalyst | 5,7-Hexadecadiene | Not specified | wikipedia.org |

| 2-Iodo-4-(phenylchalcogenyl)-1-butenes | Various organozinc reagents | Pd catalyst | Coupled products | Good | nih.gov |

| α-Amino acid-derived organozinc iodides | Aromatic bromides | Pd(OAc)₂ / P(o-Tol)₃ | Substituted phenylalanine derivatives | Not specified | researchgate.net |

| This table presents representative examples and yields may vary based on specific reaction conditions. |

Decarboxylative cross-coupling reactions represent an innovative method for forming carbon-carbon bonds, where a carboxylic acid is coupled with an organic halide, accompanied by the extrusion of carbon dioxide. wikipedia.org This approach is advantageous as it utilizes readily available and relatively inexpensive carboxylic acids as coupling partners. wikipedia.org These reactions often require a metal catalyst, a base, and an oxidant. wikipedia.org

While the direct decarboxylative coupling of 1-(butan-2-yl)-4-iodobenzene with a carboxylic acid is a specific transformation, the broader class of reactions involving aryl halides is well-established. nih.gov The mechanism can vary, but often involves the generation of a radical intermediate from the carboxylic acid, which then participates in the cross-coupling cycle with the aryl halide. nih.gov Both palladium and copper catalysts have been employed in these transformations. wikipedia.org

Table 5: General Scheme for Decarboxylative Cross-Coupling

| Aryl Halide | Carboxylic Acid | Catalyst System | Product Type | Reference |

| Ar-X | R-COOH | Metal Catalyst, Base, Oxidant | Ar-R | wikipedia.org |

| Aryl Halide | Alkenyl Carboxylic Acid | Pd Catalyst | Alkenylated Arene | nih.gov |

| C(sp²)-Halide | C(sp³)-Carboxylic Acid (as RAE) | Ni Catalyst | C(sp²)-C(sp³) Coupled Product | nih.gov |

| Carboxylic Acid | Various Nucleophiles (F, OH, NH₂) | Electrochemical System | C-Heteroatom Bond | researchgate.net |

| This table presents a generalized overview of the reaction type. |

Carbon-Heteroatom Bond Forming Processes

The reactivity of 1-(butan-2-yl)-4-iodobenzene extends to the formation of bonds between its aryl carbon and various heteroatoms, a cornerstone of modern synthetic chemistry for the construction of complex molecules. These transformations often rely on transition-metal catalysis, most notably with palladium, to facilitate the coupling of the aryl iodide with a diverse range of nitrogen, oxygen, and sulfur nucleophiles.

Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds, and aryl iodides like 1-(butan-2-yl)-4-iodobenzene are excellent substrates for these transformations. The Buchwald-Hartwig amination, a prominent example of such reactions, allows for the coupling of aryl halides with a wide array of amines, amides, and other nitrogen-containing compounds. youtube.combeilstein-journals.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. youtube.com This is followed by coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com

These C–N bond-forming reactions have been successfully applied to a variety of substrates, including the coupling of N-protected 4-bromo-7-azaindole derivatives with amides, amines, and amino acid esters. beilstein-journals.org The versatility of this methodology provides a valuable tool for the synthesis of complex nitrogen-containing molecules.

Formation of Carbon-Oxygen and Carbon-Sulfur Bonds

The formation of carbon-oxygen (C–O) and carbon-sulfur (C–S) bonds using aryl iodides like 1-(butan-2-yl)-4-iodobenzene is a critical transformation in organic synthesis, enabling the construction of a wide range of functionalized molecules, including ethers, esters, and thioethers.

Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are also employed for the formation of C–O bonds. Similar to C–N coupling, these reactions typically involve the coupling of an aryl iodide with an alcohol or a phenol (B47542) in the presence of a palladium catalyst, a suitable ligand, and a base. For instance, the combination of Pd(OAc)₂, the ligand Xantphos, and the base K₂CO₃ in dioxane has been found to be effective for the C–O cross-coupling of N-protected 4-bromo-7-azaindoles with phenols. beilstein-journals.org

Another approach to C–O bond formation involves the use of arynes, which can be generated from aryl halides. The insertion of an aryne into a carbon-oxygen double bond (C=O) can lead to the formation of various oxygen-containing heterocycles. nih.gov This method provides a transition-metal-free pathway to valuable chemical structures.

Carbon-Sulfur Bond Formation

The synthesis of aryl sulfides through C–S bond formation is another important application of aryl iodides. Palladium-catalyzed cross-coupling reactions between aryl halides and thiols are a common method to achieve this transformation. organic-chemistry.org A well-defined palladium N-heterocyclic carbene (NHC) complex, [Pd(IPr*OMe)(cin)Cl], has demonstrated high catalytic activity for the cross-coupling of aryl halides with a diverse range of aryl and alkyl thiols. organic-chemistry.org These reactions often proceed with excellent yields and tolerate a variety of functional groups.

Dual-catalytic systems combining photoredox and transition metal catalysis have also emerged as a powerful tool for C–S bond formation. beilstein-journals.org In one such system, an iridium-based photocatalyst and a nickel catalyst work in concert to couple thiols with aryl iodides. The reaction proceeds through the generation of a thiyl radical, which then engages in the nickel catalytic cycle to form the C–S bond. beilstein-journals.org This method is particularly effective for the coupling of functionalized aryl, benzyl, and alkyl thiols with a range of aryl and heteroaryl iodides. beilstein-journals.org

Hypervalent Iodine Chemistry: Oxidative Transformations Mediated by 1-(butan-2-yl)-4-iodobenzene Precursors

The iodine atom in 1-(butan-2-yl)-4-iodobenzene can be oxidized to a higher valence state, typically +3, to form hypervalent iodine(III) reagents. These reagents are prized in organic synthesis for their ability to act as powerful and selective oxidants, often serving as environmentally benign alternatives to heavy metal-based oxidants. scispace.comarkat-usa.orgnih.gov The synthetic utility of these reagents is vast, encompassing a wide range of oxidative transformations. nih.govresearchgate.net

Generation of Hypervalent Iodine(III) Reagents through Anodic Oxidation

A particularly "green" and efficient method for preparing hypervalent iodine(III) reagents is through the anodic oxidation of their aryl iodide precursors. scispace.comnih.gov This electrochemical approach avoids the use of stoichiometric chemical oxidants, which are often hazardous and generate significant waste. scispace.comnih.gov The process involves the oxidation of the aryl iodide at an anode in an electrochemical cell.

The specific hypervalent iodine(III) species generated depends on the reaction conditions, particularly the solvent and the supporting electrolyte. For instance, the anodic oxidation of iodobenzene in the presence of benzene (B151609) can lead to the formation of diaryliodonium salts. scispace.com The oxidation potential required for the transformation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, for example, necessitate a more positive potential for oxidation. scispace.com

Hypervalent iodine reagents generated electrochemically can be used directly in the same reaction vessel ("in-cell") or isolated for subsequent reactions ("ex-cell"). scispace.comnih.gov This methodology has been successfully applied to generate reagents for various transformations, including fluorinations and oxidative cyclizations. scispace.comnih.gov

| Aryl Iodide Precursor | Oxidation Method | Generated Hypervalent Iodine(III) Reagent | Reference |

| Iodobenzene | Anodic Oxidation in the presence of Benzene | Diphenyliodonium perchlorate | scispace.com |

| 4-Iodotoluene | Anodic Oxidation in the presence of Benzene | 4-Iodotolyl(phenyl)iodonium perchlorate | scispace.com |

| 4-Nitroiodobenzene | Anodic Oxidation | (Difluoroiodo)-4-nitrobenzene | scispace.com |

Diverse Applications in Oxidative Cyclizations and Functionalizations

Hypervalent iodine(III) reagents derived from precursors like 1-(butan-2-yl)-4-iodobenzene are versatile tools for a wide array of oxidative transformations, including cyclizations and functionalizations of unsaturated systems. nih.govresearchgate.netbeilstein-journals.orgnih.gov These reactions are highly valued for their ability to construct complex cyclic and functionalized molecules from simple starting materials.

Oxidative Cyclizations:

Hypervalent iodine(III) reagents can mediate the intramolecular cyclization of alkenes bearing a nucleophilic group. nih.gov The general mechanism involves the activation of the alkene by the hypervalent iodine reagent, making it susceptible to attack by the internal nucleophile. This process leads to the formation of various heterocyclic and carbocyclic structures. For example, the intramolecular halocyclization of alkenes can be achieved using hypervalent iodine reagents in the presence of a halide source. nih.gov This methodology has been used to synthesize halogenated piperidines, oxazolines, and dihydrofurans, which are common motifs in bioactive molecules. nih.gov

Oxidative Functionalizations:

Beyond cyclizations, hypervalent iodine(III) reagents are employed in a broad range of oxidative functionalizations. nih.govresearchgate.net These include:

Oxidation of alcohols: Hypervalent iodine reagents can efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively. arkat-usa.org

α-Functionalization of carbonyl compounds: They can be used to introduce various functional groups at the α-position of ketones and esters. nih.gov

Difunctionalization of alkenes: Hypervalent iodine reagents facilitate the addition of two different functional groups across a double bond. nih.gov For instance, aminofluorination reactions have been developed using bulky carboxylate-attached iodobenzene derivatives to synthesize fluorinated diamines. nih.gov

The reactivity of hypervalent iodine reagents can be tuned by modifying the ligands attached to the iodine atom. This allows for the development of highly selective and even asymmetric transformations. nih.govbeilstein-journals.org

| Reaction Type | Substrate | Hypervalent Iodine Reagent/System | Product | Reference |

| Intramolecular Diamination | Tethered homoallylic guanidine | Chiral pyridine-containing hypervalent iodine reagent | Bicyclic 1,2-diamine derivative | nih.gov |

| Intramolecular Aminofluorination | Unsaturated amine | Iodosylarene / HF | β-Fluorinated piperidine | nih.gov |

| Catalytic Asymmetric Aminofluorination | Unsaturated amide | Chiral aryliodide catalyst / BF₃·Et₂O | Chiral fluorinated oxazine | nih.gov |

| Oxidative Cycloaddition | Aldoxime and Nitrile | 2-Iodosylbenzoic acid triflate (IBA-OTf) | 1,2,4-Oxadiazole | researchgate.netumn.edu |

| Carbon-Carbon Coupling | Silyl enol ether | Iodosobenzene / Boron trifluoride-diethyl ether | 1,4-Dione | rsc.org |

Mechanistic Investigations of Hypervalent Iodine Mediated Processes

Understanding the mechanisms of hypervalent iodine-mediated reactions is crucial for optimizing existing transformations and designing new ones. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, as well as computational studies.

A common mechanistic feature in many hypervalent iodine(III)-mediated reactions is the initial coordination of the substrate to the iodine center. nih.gov In the case of alkene functionalization, this coordination activates the double bond towards nucleophilic attack. nih.gov The subsequent steps can vary depending on the specific reaction.

For example, in the palladium-catalyzed C–N cross-coupling of N-substituted 4-bromo-7-azaindoles, while not directly involving a hypervalent iodine reagent, the principles of ligand exchange and reductive elimination are central. beilstein-journals.org In hypervalent iodine-mediated reactions, ligand exchange at the iodine center is also a key step. For instance, in halocyclization reactions, a halide ion replaces one of the ligands on the iodine(III) reagent prior to its interaction with the alkene. nih.gov

Radical pathways have also been implicated in some hypervalent iodine-mediated reactions. The photolysis of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), for example, generates trifluoroacetoxy radicals that can initiate C-H bond functionalization. rsc.org

Recent research has also explored the use of mechanochemistry in hypervalent iodine chemistry, which can lead to different reactivity and selectivity compared to solution-based reactions. rsc.org These studies contribute to a deeper understanding of the fundamental principles governing these powerful transformations.

Advanced Reactivity Profiles and Emerging Transformations of 1-(butan-2-yl)-4-iodobenzene

The presence of the carbon-iodine (C-I) bond in 1-(butan-2-yl)-4-iodobenzene opens a gateway to a wide array of advanced chemical transformations. The high polarizability and relatively low bond dissociation energy of the C-I bond make it an excellent leaving group and a versatile handle for transition-metal-catalyzed reactions. This section explores several cutting-edge areas of its reactivity, moving beyond classical cross-coupling reactions.

Directed C–H Activation Reactions

Directed C–H activation has emerged as a powerful strategy for the functionalization of arenes at positions that are traditionally difficult to access. In this approach, a directing group guides a transition metal catalyst to a specific C-H bond, typically in the ortho position, facilitating its cleavage and subsequent functionalization. While 1-(butan-2-yl)-4-iodobenzene itself lacks a classical directing group, it can be derivatized to participate in such reactions, or it can act as the coupling partner for a substrate that contains a directing group.

Palladium and rhodium are the most common catalysts for these transformations. nih.govrsc.org For instance, if an arene bearing a directing group (e.g., a pyridine, amide, or carboxylic acid) is reacted with 1-(butan-2-yl)-4-iodobenzene in the presence of a palladium catalyst, a direct arylation can occur. The catalytic cycle often involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step at the directed C-H bond, and finally, reductive elimination to form the new C-C bond and regenerate the catalyst. acs.org

The synthetic utility is significant, allowing for the construction of complex biaryl structures with high regioselectivity. nih.gov The bulky butan-2-yl group on 1-(butan-2-yl)-4-iodobenzene can introduce steric hindrance that may influence reaction rates and the feasibility of coupling with sterically demanding partners.

Table 1: Representative Directed C–H Arylation with an Aryl Iodide

| Directing Group Substrate | Arylating Agent | Catalyst System | Product Type |

| Phenylacetamide | 1-(butan-2-yl)-4-iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | ortho-Arylated Phenylacetamide |

| Benzoic Acid | 1-(butan-2-yl)-4-iodobenzene | Rh₂(esp)₂ | ortho-Arylated Benzoic Acid |

| 2-Phenylpyridine | 1-(butan-2-yl)-4-iodobenzene | [RhCl(coe)₂]₂ / P(OPh)₃ | ortho-Arylated 2-Phenylpyridine |

This table illustrates the types of transformations possible, based on established C-H activation methodologies.

Formal Metathesis Reactions for Aryl Iodide Diversification

Functional group metathesis represents a novel and mild approach to C-H functionalization. nih.govfigshare.com A formal C-H/C-I metathesis reaction allows for the direct iodination of an arene using an aryl iodide as the iodine source, avoiding harsh iodinating reagents. chinesechemsoc.org In this context, 1-(butan-2-yl)-4-iodobenzene could potentially serve as an iodinating agent for other arenes, particularly electron-rich systems like anilines or phenols, under palladium catalysis. nih.govacs.orgacs.org

The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle where both C-H activation and C-I bond formation occur. A key challenge and area of research is controlling the selectivity, preventing a competitive C-C coupling reaction from dominating. chinesechemsoc.org This methodology offers a powerful tool for diversifying the substitution patterns on aromatic rings. For example, reacting a hydrocinnamic acid with a mild iodinating reagent like a 2-nitrophenyl iodide can achieve selective meta- or ortho-iodination. chinesechemsoc.org Similarly, a process could be envisioned where 1-(butan-2-yl)-4-iodobenzene is formed via metathesis or used to iodinate another valuable substrate. nih.govchinesechemsoc.org This strategy is particularly attractive because it is often reversible and can be driven towards the desired product under thermodynamic control. nih.govresearchgate.net

Table 2: Conceptual Formal C-H/C-I Metathesis

| Arene Substrate | Iodinating Reagent | Catalyst | Potential Product |

| Aniline (B41778) Derivative | 1-(butan-2-yl)-4-iodobenzene | Pd(OAc)₂ / Ligand | Iodoaniline Derivative + 4-sec-butylanisole |

| 4-sec-butylanisole | 2-Nitrophenyl iodide | Pd(OAc)₂ / Ligand | 1-(butan-2-yl)-4-iodobenzene |

This table provides a conceptual overview of formal metathesis reactions involving aryl iodides.

Radical Reactions and Kinetic Studies of Aryl Iodide Dissociation

The carbon-iodine bond of 1-(butan-2-yl)-4-iodobenzene is susceptible to cleavage, forming an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. The generation of the 4-(butan-2-yl)phenyl radical can be initiated by photolysis, high temperatures, or single-electron transfer (SET) from a reductant or a photoexcited catalyst. nih.govnih.govrsc.org

Once formed, this aryl radical is a highly reactive intermediate capable of several key reactions:

Hydrogen Atom Transfer (HAT): Aryl radicals can abstract hydrogen atoms from a variety of C-H bonds, a process driven by the formation of a stable aromatic C-H bond. nih.govrsc.org This makes aryl iodides potential initiators for radical chain reactions.

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating cyclization or intermolecular addition reactions to form new C-C bonds. nih.gov

Radical-Radical Coupling: Coupling with another radical species can terminate a reaction sequence. rsc.org

Kinetic studies on the dissociation of aryl iodides are crucial for understanding and predicting their behavior. The bond dissociation energy (BDE) of the C-I bond in iodobenzene is approximately 67 kcal/mol. rsc.org The electronic nature of the para-substituent can influence this value slightly, but the sec-butyl group, being a weak electron-donating group, is expected to have only a minor effect. The rate of dissociation and subsequent reactions can be studied using techniques like flash photolysis coupled with spectroscopic detection. researchgate.net Understanding these kinetics is vital for controlling reaction outcomes, particularly in processes where radical pathways compete with two-electron transition-metal-catalyzed cycles. researchgate.net

Catalytic Carbonylation Reactions of Aromatic Halides

Catalytic carbonylation is a cornerstone of industrial and academic chemistry, providing direct routes to valuable carbonyl compounds such as carboxylic acids, esters, and amides. nih.gov 1-(butan-2-yl)-4-iodobenzene is an excellent substrate for these reactions, typically catalyzed by palladium complexes. nih.govrsc.org

The general process involves the oxidative addition of the aryl iodide to a Pd(0) center, followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond to form a palladated acyl complex. This intermediate is then intercepted by a nucleophile (e.g., an alcohol, amine, or water) to yield the final carbonyl product and regenerate the Pd(0) catalyst. nih.gov

Modern advancements have focused on developing more practical and safer protocols, such as using CO-surrogates like phenyl formate (B1220265) to avoid handling toxic CO gas, or employing phosphine-free catalyst systems. rsc.orgorganic-chemistry.org The reaction conditions can often be tuned to favor specific products. For example, when using heterobifunctional nucleophiles like aminoalcohols, the selectivity towards amide or ester formation can be controlled by the choice of base and reaction stoichiometry. nih.govacs.org

Table 3: Examples of Palladium-Catalyzed Carbonylation of an Aryl Iodide

| Nucleophile | CO Source | Catalyst / Ligand | Product |

| Methanol | CO gas (1 atm) | Pd(OAc)₂ / Xantphos | Methyl 4-(butan-2-yl)benzoate |

| Diethylamine | CO gas (1 atm) | Pd(OAc)₂ / PPh₃ | 4-(butan-2-yl)-N,N-diethylbenzamide |

| Water | Phenyl Formate | Pd(OAc)₂ / P(t-Bu)₃ | 4-(butan-2-yl)benzoic acid |

| N,N-Dimethylformamide (DMF) | DMF (as CO & Amine source) | Pd₂(dba)₃ / POCl₃ | 4-(butan-2-yl)-N,N-dimethylbenzamide. audreyli.com |

This table shows representative products from the carbonylation of 1-(butan-2-yl)-4-iodobenzene based on established methods for aryl iodides.

Role of 1 Butan 2 Yl 4 Iodobenzene As a Structural Building Block in Complex Chemical Synthesis

Construction of Substituted Aromatic and Heteroaromatic Systems

The carbon-iodine bond in 1-(butan-2-yl)-4-iodobenzene is the most reactive among corresponding aryl halides (I > Br > Cl) for oxidative addition to a palladium(0) center, the crucial first step in many cross-coupling reactions. wikipedia.org This high reactivity makes it an excellent substrate for creating biaryl and heteroaryl systems, which are common motifs in pharmaceuticals and materials science. mdpi.com

Two of the most powerful methods for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. organic-chemistry.orgresearchgate.net By reacting 1-(butan-2-yl)-4-iodobenzene with various aryl or heteroaryl boronic acids, chemists can forge a new carbon-carbon bond, linking the 1-(butan-2-yl)phenyl group to another aromatic or heteroaromatic ring. The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of complex, poly-functionalized molecules. nih.gov For instance, the general coupling of an aryl iodide with an arylboronic acid is a foundational method for synthesizing biaryl compounds, which are key structures in many biologically active molecules. nih.govacs.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a typical Suzuki-Miyaura reaction using iodobenzene (B50100) as a representative aryl iodide.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biphenyl | >95% | researchgate.netresearchgate.net |

Sonogashira Coupling: This method couples aryl halides with terminal alkynes, employing a co-catalytic system of palladium and copper. organic-chemistry.orgnih.gov The reaction of 1-(butan-2-yl)-4-iodobenzene with a terminal alkyne bearing an aromatic or heteroaromatic group provides a direct route to arylalkynes. These products are not only valuable in their own right but also serve as precursors for more complex heterocyclic systems through subsequent cyclization reactions. mdpi.com The Sonogashira reaction is known for its mild conditions and reliability, making it a cornerstone of modern synthetic chemistry. nih.govgelest.com

Utility in Assembling Intricate Carbon Frameworks

Beyond linking aromatic rings, 1-(butan-2-yl)-4-iodobenzene is instrumental in building sophisticated carbon skeletons through the formation of carbon-carbon single, double, and triple bonds. The Heck and Sonogashira reactions are particularly prominent in this context.

Mizoroki-Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.org Reacting 1-(butan-2-yl)-4-iodobenzene with various alkenes, such as acrylates or styrenes, leads to the formation of substituted alkenes, typically with high trans selectivity. organic-chemistry.org This reaction is a powerful tool for extending carbon chains and introducing vinyl groups, which can be further functionalized. Intramolecular versions of the Heck reaction are also widely used to construct cyclic and polycyclic frameworks. wikipedia.org The reaction between iodobenzene and an acrylate, for example, is a classic transformation to produce cinnamate (B1238496) derivatives. researchgate.netthieme-connect.de

Table 2: Representative Mizoroki-Heck Reaction This table illustrates a typical Heck reaction using iodobenzene as a representative aryl iodide.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | (E)-Butyl cinnamate | High | researchgate.netnih.gov |

Sonogashira Coupling for Carbon Chains: As mentioned previously, the Sonogashira coupling connects 1-(butan-2-yl)-4-iodobenzene to terminal alkynes. organic-chemistry.org When the alkyne partner is an aliphatic or functionalized alkyl alkyne, this reaction serves to construct linear or branched carbon chains containing a rigid alkyne unit. These resulting structures are foundational elements in the synthesis of natural products and advanced materials. gelest.com

Precursor for Novel Molecular Scaffolds in Synthetic Chemistry

The true synthetic power of 1-(butan-2-yl)-4-iodobenzene is realized when it is used as a starting point for multi-step syntheses to generate novel and complex molecular scaffolds. nih.gov The products from the initial cross-coupling reactions are often stable intermediates that can undergo a variety of subsequent transformations.

For example, a biaryl compound synthesized via a Suzuki coupling of 1-(butan-2-yl)-4-iodobenzene can undergo intramolecular cyclization to form fused polycyclic aromatic systems. Similarly, an arylalkyne product from a Sonogashira reaction can be a key intermediate for building fused heterocyclic scaffolds, such as indoles, quinolines, or isoflavones, through cyclization pathways. nih.govmdpi.com

The synthesis of phenanthridinones, for instance, can be achieved through the cyclization of 2-iodo-N-phenylbenzamide intermediates, which are structurally related to products derivable from aryl iodides. orgsyn.org Furthermore, the strategic placement of functional groups on the coupling partner allows for planned, subsequent reactions. An initial Heck reaction can introduce a vinyl group that then participates in a Diels-Alder or other pericyclic reaction, rapidly increasing molecular complexity. This strategic, multi-step approach allows chemists to leverage 1-(butan-2-yl)-4-iodobenzene as a foundational piece to construct unique three-dimensional structures for applications in medicinal chemistry and materials science. nih.govbaranlab.org

Mechanistic Investigations and Computational Studies on 1 Butan 2 Yl 4 Iodobenzene Reactivity

Experimental Elucidation of Reaction Mechanisms

Experimental techniques form the bedrock of mechanistic understanding, providing tangible evidence of reaction pathways and the species involved. For transformations involving 1-(butan-2-yl)-4-iodobenzene, kinetic studies and spectroscopic analysis are paramount.

Kinetic Studies of Aryl Iodide Transformations

Kinetic studies, which measure the rates of reactions under varying conditions, are fundamental to determining reaction orders, rate-determining steps, and the influence of catalysts, reagents, and solvents. In the context of aryl iodide transformations, such as those that 1-(butan-2-yl)-4-iodobenzene would undergo (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), kinetic analysis helps to build a comprehensive picture of the reaction mechanism.

By systematically changing the concentration of the aryl iodide, coupling partner, catalyst, and ligand, researchers can deduce the role each component plays in the catalytic cycle. For instance, a first-order dependence on the concentration of 1-(butan-2-yl)-4-iodobenzene would suggest that the oxidative addition of the C-I bond to a metal center is a key step in the reaction sequence.

Table 1: Hypothetical Kinetic Data for a Palladium-Catalyzed Cross-Coupling Reaction of 1-(butan-2-yl)-4-iodobenzene

| Entry | [Aryl Iodide] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁴ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁴ |

This interactive table presents hypothetical data illustrating how reaction rates might change with reactant concentrations, allowing for the determination of reaction orders.

Spectroscopic Analysis of Reaction Intermediates

The direct observation of fleeting reaction intermediates is a powerful tool for confirming proposed mechanistic pathways. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are invaluable. nih.gov Electrospray ionization mass spectrometry (ESI-MS), in particular, is highly sensitive for detecting charged intermediates, which are common in reactions catalyzed by transition metals. researchgate.net

In reactions involving 1-(butan-2-yl)-4-iodobenzene, ESI-MS could potentially identify key species such as the oxidative addition product (e.g., an Aryl-Pd(II)-I complex) or subsequent intermediates formed after transmetalation. nih.gov Comparing the mass-to-charge ratio and isotopic patterns of detected ions with theoretical values helps to confirm their identity. nih.gov More advanced techniques like ion mobility-mass spectrometry can provide structural information about these transient species, helping to distinguish between different isomers. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry complements experimental studies by providing a molecular-level understanding of reaction mechanisms that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic and organometallic reactions. jmchemsci.com By calculating the energies of reactants, transition states, intermediates, and products, DFT can map out the entire potential energy surface of a reaction. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. jmchemsci.combeilstein-journals.org

For a reaction involving 1-(butan-2-yl)-4-iodobenzene, DFT calculations could be used to model the key steps of a catalytic cycle, such as:

Oxidative Addition: Calculating the energy barrier for the insertion of a palladium(0) catalyst into the carbon-iodine bond.

Transmetalation: Modeling the exchange of the iodide ligand for another group from a coupling partner.

Reductive Elimination: Determining the energetics of the final step where the new C-C or C-heteroatom bond is formed and the catalyst is regenerated.

These calculations can compare different potential pathways, identifying the most energetically favorable route. pku.edu.cn

Table 2: Example DFT-Calculated Energies for a Catalytic Cycle

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Oxidative Addition Product | -5.7 |

| 4 | Reductive Elimination TS | +21.5 |

| 5 | Products + Catalyst | -25.0 |

This interactive table shows sample DFT-calculated relative free energies for the key stages of a hypothetical cross-coupling reaction, highlighting the energy barriers and thermodynamic driving forces.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are particularly powerful in predicting the selectivity of a reaction. While 1-(butan-2-yl)-4-iodobenzene has only one reactive site for typical cross-coupling (the C-I bond), understanding factors that control stereoselectivity is crucial, especially given the chiral sec-butyl group. DFT can be used to calculate the energies of transition states leading to different stereoisomeric products. khanacademy.org The predicted product distribution is based on the relative heights of these energy barriers, as the lowest energy transition state will correspond to the major product formed under kinetic control.

Molecular Dynamics Simulations and Ligand-Catalyst Interactions

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and solvent effects. researchgate.net In the context of catalysis, MD simulations can be used to study the non-covalent interactions between the substrate, such as 1-(butan-2-yl)-4-iodobenzene, the catalyst, and the ligands bound to the metal center. mdpi.comnih.gov

Influence of Catalyst Design and Ligand Effects on Reactivity

The reactivity of aryl iodides, including 1-(butan-2-yl)-4-iodobenzene, in palladium-catalyzed reactions is profoundly influenced by the design of the palladium catalyst and the nature of the associated ligands. wildlife-biodiversity.com The choice of ligand, in particular, dictates the stability, activity, and selectivity of the catalytic system. nih.gov These effects stem from the ligand's ability to modulate the electronic and steric properties of the palladium center throughout the catalytic cycle.

General Principles of Ligand Effects:

The catalytic cycle for most cross-coupling reactions involves three key steps: oxidative addition, transmetalation (in the case of Suzuki or similar reactions) or olefin coordination/insertion (in Heck reactions), and reductive elimination. wikipedia.orgyoutube.com The ligand plays a crucial role in each of these stages.

Oxidative Addition: The initial step, where the aryl iodide (R-X) reacts with the Pd(0) complex, is often the rate-determining step. Electron-rich, sterically bulky phosphine (B1218219) ligands are known to accelerate this step by promoting the formation of the active, coordinatively unsaturated Pd(0) species and stabilizing the resulting Pd(II) intermediate. nih.gov For 1-(butan-2-yl)-4-iodobenzene, the C-I bond is relatively weak, making oxidative addition generally facile compared to aryl bromides or chlorides.

Transmetalation/Insertion: In Suzuki-Miyaura reactions, the transfer of the organic group from the boron reagent to the palladium center is the transmetalation step. The ligand's steric bulk can influence the rate of this step. In Heck reactions, the ligand affects the coordination of the olefin and its subsequent migratory insertion into the Pd-Aryl bond. uwindsor.ca

Reductive Elimination: This final step, which forms the C-C or C-N bond and regenerates the Pd(0) catalyst, is often accelerated by sterically demanding ligands. wikipedia.org These bulky ligands create a crowded coordination sphere around the palladium, favoring the reductive elimination pathway that releases the product.

Commonly Employed Ligands and Their Expected Influence:

A variety of phosphine ligands have been developed to enhance the efficiency of palladium-catalyzed cross-coupling reactions. While specific data for 1-(butan-2-yl)-4-iodobenzene is absent, we can infer the expected influence of different ligand classes based on studies with analogous aryl iodides.

Buchwald's Biaryl Phosphine Ligands: This class of ligands, such as SPhos, XPhos, and RuPhos, are characterized by their steric bulk and electron-rich nature. They are highly effective in promoting a wide range of cross-coupling reactions, including those involving sterically hindered substrates and less reactive coupling partners. nih.gov In reactions with 1-(butan-2-yl)-4-iodobenzene, these ligands would be expected to promote high catalytic turnover numbers and efficiency, particularly in challenging transformations like the Buchwald-Hartwig amination. wikipedia.org

Bidentate Phosphine Ligands: Ligands like XantPhos and dppf (1,1'-bis(diphenylphosphino)ferrocene) feature two phosphine donors connected by a specific backbone. The bite angle of these ligands is a critical parameter that influences the geometry and reactivity of the palladium complex. XantPhos, with its wide bite angle, is often effective in promoting challenging C-N and C-O couplings. chemrxiv.orgsemanticscholar.org Dppf is a versatile ligand used in a variety of coupling reactions, including Suzuki-Miyaura couplings. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can lead to highly robust catalysts capable of achieving high turnover numbers. nih.gov They are a viable alternative to phosphine ligands in many cross-coupling reactions.

Catalyst Precursors:

The choice of palladium precursor also plays a role. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (e.g., XantPhos Pd G3). chemrxiv.org The precursor must be efficiently reduced in situ to the active Pd(0) species for the catalytic cycle to begin. The ligand itself can sometimes participate in this reduction step.

While the specific reactivity of 1-(butan-2-yl)-4-iodobenzene remains to be explicitly documented, the extensive body of research on palladium-catalyzed cross-coupling reactions provides a solid foundation for selecting appropriate catalyst systems and predicting their influence on its transformations. Experimental screening of various palladium precursors and ligands would be necessary to determine the optimal conditions for specific coupling reactions involving this substrate.

Future Prospects and Emerging Research Frontiers for 1 Butan 2 Yl 4 Iodobenzene Chemistry

Development of Innovative Catalytic Systems for Sustainable Transformations

The transformation of 1-(butan-2-yl)-4-iodobenzene is largely dependent on catalytic processes, particularly cross-coupling reactions where the iodine atom is substituted. Future research is focused on creating more sustainable and efficient catalytic systems.

Photoredox Catalysis: A significant frontier is the use of visible-light photoredox catalysis. nih.govacs.org This approach offers a milder and more environmentally friendly alternative to traditional metal-catalyzed reactions. purdue.edu In this method, a photocatalyst, upon absorbing light, can activate the C-I bond of 1-(butan-2-yl)-4-iodobenzene to form an aryl radical. acs.orgpurdue.edu This highly reactive intermediate can then participate in a variety of bond-forming reactions. Iridium and other metal complexes, as well as organic dyes, have been shown to be effective photocatalysts for activating aryl iodides. acs.orgbeilstein-journals.org This strategy avoids the need for high temperatures and strong bases often required in conventional cross-coupling, thus contributing to more sustainable processes.

Advanced Palladium and Nickel Catalysis: Palladium complexes remain central to the functionalization of aryl halides. mdpi.com Future developments will focus on ligands that enhance catalyst activity and stability, allowing for lower catalyst loadings and the use of less reactive coupling partners. mdpi.comorganic-chemistry.org For sterically hindered substrates like 1-(butan-2-yl)-4-iodobenzene, ligands such as AntPhos have shown high reactivity in challenging aryl-alkyl Suzuki-Miyaura couplings. rsc.org Furthermore, dual-catalytic systems, for instance combining nickel and cobalt, are emerging as a powerful strategy for cross-electrophile coupling reactions, expanding the scope of possible transformations. chemrxiv.org

Earth-Abundant Metal Catalysis: To enhance sustainability, research is shifting towards catalysts based on earth-abundant and less toxic metals like iron, copper, and cobalt. chemrxiv.org Iron-catalyzed protocols, for example, have been developed for the synthesis of thioethers from diaryliodonium salts, demonstrating the potential to replace precious metals in certain transformations.

The table below summarizes emerging catalytic systems applicable to 1-(butan-2-yl)-4-iodobenzene.

| Catalytic System | Transformation Type | Key Advantages |

| Visible-Light Photoredox Catalysis (e.g., Ir(ppy)₃, organic dyes) | C-C and C-Heteroatom bond formation via aryl radicals | Mild reaction conditions (room temp.), high functional group tolerance, avoids strong bases. nih.govacs.org |

| Advanced Pd-Catalysis (e.g., Pd-AntPhos) | Suzuki-Miyaura, Heck, Buchwald-Hartwig reactions | High efficiency for sterically hindered substrates, broad substrate scope. rsc.org |

| Dual-Catalytic Systems (e.g., Ni/Co) | Cross-Electrophile Coupling | High versatility, tolerance of numerous functional groups, ability to couple different classes of electrophiles. chemrxiv.org |

| Earth-Abundant Metal Catalysis (e.g., Fe, Cu) | Various cross-coupling reactions | Increased sustainability, lower cost, reduced toxicity. |

Strategies for Enhanced Atom Economy and Reaction Efficiency

Atom economy, a core principle of green chemistry, is a measure of how efficiently reactant atoms are incorporated into the final product. researchgate.net For reactions involving 1-(butan-2-yl)-4-iodobenzene, which has a relatively high molecular weight, maximizing atom economy is crucial for sustainable synthesis.

Redesigning Coupling Reactions: Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, often generate stoichiometric inorganic salts as byproducts. A key strategy is the development of protocols that utilize all parts of the reagents. For instance, methods for Suzuki-Miyaura coupling that can transfer all alkyl or aryl groups from a trialkyl- or triarylborane reagent significantly improve atom economy. nih.govresearchgate.net

Cross-Dehydrogenative Couplings (CDC): An ideal approach to improving atom economy is through C-H activation, which allows for the coupling of two C-H bonds directly, producing only hydrogen as a byproduct. While challenging, the direct arylation of another arene using 1-(butan-2-yl)-4-iodobenzene via a C-H/C-I coupling mechanism is more atom-economical than traditional methods that require pre-functionalization of both coupling partners. pkusz.edu.cn

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by providing rapid and uniform heating. mdpi.comnumberanalytics.com This has been successfully applied to Heck reactions. numberanalytics.com

Catalyst Optimization: The use of highly active catalysts at very low loadings (ppm levels) minimizes waste and cost. organic-chemistry.org

Solvent Choice: Employing greener solvents or even performing reactions in water, where possible, reduces environmental impact. organic-chemistry.org

Integration with Continuous Flow Chemistry and Process Intensification Methodologies

The shift from traditional batch processing to continuous flow manufacturing represents a major frontier in chemical synthesis, offering enhanced safety, efficiency, and scalability. mdpi.comscispace.com The synthesis and transformation of 1-(butan-2-yl)-4-iodobenzene are well-suited for this technology.

Process Intensification: This concept involves developing novel reactors and processes that are significantly smaller, safer, and more energy-efficient. tue.nl For the synthesis of 1-(butan-2-yl)-4-iodobenzene itself, which could be formed via Friedel-Crafts alkylation or iodination of sec-butylbenzene (B1681704), flow reactors offer superior control over reaction temperature and mixing, which is critical for managing exothermic reactions and improving selectivity. googleapis.comnih.gov

The table below outlines the benefits of integrating flow chemistry for reactions involving 1-(butan-2-yl)-4-iodobenzene.

| Flow Chemistry Aspect | Benefit for 1-(butan-2-yl)-4-iodobenzene Chemistry |

| Enhanced Heat Transfer | Improved safety and selectivity in exothermic reactions like Friedel-Crafts alkylation or nitration. tue.nl |

| Precise Residence Time Control | Optimization of reaction yield and minimization of byproduct formation. mdpi.com |

| In-line Purification/Separation | Ability to integrate purification steps, removing the need for batch workups and enabling multi-step synthesis. mit.edu |

| Scalability | Seamless transition from laboratory-scale discovery to industrial-scale production by running the system for longer or using parallel reactors. flinders.edu.au |

| Access to Unstable Intermediates | The ability to generate and immediately use highly reactive species (e.g., organolithiums) that would decompose in a batch process. mit.edu |

Exploration of Unique Reactivity Modes of the Butan-2-yl Moiety in Iodinated Arene Chemistry

The butan-2-yl (sec-butyl) group is more than a simple spectator substituent; its steric and electronic properties can be harnessed to control reactivity in novel ways.

Steric Influence on Cross-Coupling: The bulky nature of the sec-butyl group can influence the regioselectivity and efficiency of catalytic reactions. In Suzuki-Miyaura couplings, the steric hindrance near the iodine atom can be challenging, requiring specifically designed catalysts and ligands to achieve high yields. rsc.org This steric demand can also be an advantage, potentially directing reactions to other sites on the molecule or influencing the rotational dynamics of biaryl products.

Directed C-H Activation: The sec-butyl group itself contains reactive C-H bonds. Recent research has shown that iridium complexes can selectively activate the ortho-C-H bonds of alkylarenes, using the alkyl group as a transient directing group. nih.govacs.org This process involves an initial interaction with the benzylic C-H bond, which positions the metal catalyst to functionalize the adjacent aromatic C-H bond. nih.govacs.org Applying this strategy to 1-(butan-2-yl)-4-iodobenzene could allow for selective functionalization at the position ortho to the sec-butyl group, a transformation that is difficult to achieve by classical electrophilic substitution.

Chirality: The butan-2-yl group attached to the benzene (B151609) ring makes 1-(butan-2-yl)-4-iodobenzene a chiral molecule. youtube.com This intrinsic chirality could be exploited in asymmetric synthesis. Using enantiopure forms of the starting material could lead to the synthesis of chiral biaryls or other complex molecules with high stereocontrol, which is of significant interest in medicinal chemistry and materials science.

Q & A

Basic: What are optimized synthetic routes for preparing 1-(butan-2-yl)-4-iodobenzene, and how can purity be validated?

Synthesis typically involves halogenation or coupling reactions. For example, nucleophilic aromatic substitution using 4-iodoaniline (or analogs) with 2-butyl halides under Pd-catalyzed conditions can yield the target compound. Purity validation requires HPLC or GC-MS analysis, complemented by melting point determination (e.g., comparing observed values to literature data, such as mp 61–63°C for structurally similar 4-iodoaniline ). For crystalline samples, X-ray diffraction via SHELX programs (e.g., SHELXL for refinement) provides structural confirmation .

Advanced: How does steric hindrance from the butan-2-yl group influence cross-coupling reactivity in Pd-mediated reactions?

The branched butan-2-yl group introduces steric constraints, potentially reducing reaction rates in Suzuki-Miyaura or Ullmann couplings. Researchers should optimize ligand systems (e.g., bulky phosphines like SPhos) to stabilize Pd intermediates. Kinetic studies comparing coupling efficiency with linear vs. branched alkyl substituents (e.g., 1-(tert-butyl)-4-iodobenzene in thioester synthesis ) can quantify steric effects. Monitor reaction progress via <sup>1</sup>H NMR or in situ IR spectroscopy to identify rate-limiting steps.

Basic: What spectroscopic techniques are critical for characterizing 1-(butan-2-yl)-4-iodobenzene?

Key methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify alkyl (δ 0.5–1.5 ppm for CH3) and aromatic protons (δ 6.5–8.0 ppm).

- IR Spectroscopy : Confirm C-I stretches (~500 cm<sup>−1</sup>) and alkyl C-H vibrations (~2800–3000 cm<sup>−1</sup>).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M<sup>+</sup>) and fragment patterns (e.g., loss of I·).

Cross-reference with PubChem data for analogous compounds (e.g., 1-bromo-2-ethyl-4-iodobenzene ).

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions of 1-(butan-2-yl)-4-iodobenzene?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The iodine atom directs electrophiles para to itself, while the butan-2-yl group may induce ortho/para effects via hyperconjugation. Compare charge distribution maps with simpler analogs (e.g., 4-iodoaniline ) to isolate substituent contributions. Validate predictions experimentally using nitration or bromination reactions, analyzing product ratios via <sup>1</sup>H NMR.

Basic: What are common impurities in 1-(butan-2-yl)-4-iodobenzene synthesis, and how are they resolved?

Impurities include residual starting materials (e.g., unreacted 4-iodophenol) or di-alkylated byproducts. Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound. For persistent issues, recrystallization in ethanol/water mixtures improves purity (>95%, as validated for similar iodobenzene derivatives ). Monitor via TLC (Rf comparison with standards).

Advanced: How does the iodine atom participate in photoactive applications of this compound?

The C-I bond undergoes homolytic cleavage under UV light, generating aryl radicals for polymer initiation or C–H functionalization. Compare photolysis kinetics with deuterated analogs (e.g., 4-iodostyrene ) to study isotope effects. Use time-resolved EPR spectroscopy to detect radical intermediates. Applications in photoredox catalysis may leverage iodine’s heavy atom effect for triplet-state sensitization.

Basic: What safety protocols are essential when handling 1-(butan-2-yl)-4-iodobenzene?

- Use gloves and fume hoods to avoid dermal/ocular exposure.

- Store in amber vials under inert gas (Ar/N2) to prevent iodide oxidation.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with Na2S2O3).

Reference safety data for structurally related iodobenzenes (e.g., R/S phrases for 4-iodoaniline: R22, R36/37/38 ).

Advanced: Can 1-(butan-2-yl)-4-iodobenzene serve as a precursor for bioactive molecules?

Yes. The iodine atom enables late-stage diversification via metal-catalyzed couplings. For example:

- Click chemistry with azides (e.g., 1-(azidomethyl)-4-iodobenzene in triazole synthesis ).

- Synthesis of sulfonyl derivatives (e.g., 1-(benzenesulfonyl)-4-iodobenzene ) for antimicrobial screening.

Design dose-response assays (IC50/EC50) to evaluate bioactivity, using HPLC-purified intermediates to ensure reproducibility.

Basic: What are key challenges in crystallizing 1-(butan-2-yl)-4-iodobenzene, and how are they addressed?

The compound’s low symmetry and flexible alkyl chain hinder crystal packing. Techniques include:

- Slow evaporation from DCM/hexane at −20°C.

- Cocrystallization with halogen-bond acceptors (e.g., pyridine derivatives).

Use SHELXD for phase problem resolution in X-ray studies . Compare unit cell parameters with databases (e.g., CCDC) to identify isostructural analogs.

Advanced: How do solvent effects influence the stability of 1-(butan-2-yl)-4-iodobenzene in long-term storage?

Polar aprotic solvents (e.g., DMF) accelerate iodide hydrolysis. Stability studies in toluene or THF (with molecular sieves) show <5% degradation over 6 months at 4°C. Monitor via periodic <sup>1</sup>H NMR and iodometric titration. For light-sensitive samples, add radical inhibitors (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |